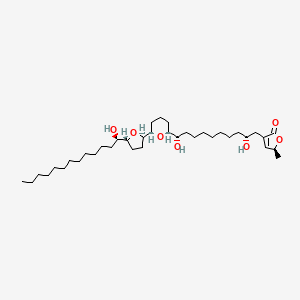

Muconin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Muconin is a natural product found in Annona mucosa with data available.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Properties

Muconin has demonstrated potent cytotoxicity against human pancreatic and breast cancer cells. Studies have shown that this compound can inhibit uncontrolled cell division, making it a candidate for further development as an anticancer agent. The compound exhibits selective toxicity, which is crucial for minimizing side effects in patients undergoing cancer treatment .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

1.2 Mechanism of Action

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. This process is mediated through the activation of specific signaling pathways that lead to programmed cell death, which is essential for combating tumor growth .

Synthesis of this compound

The total synthesis of this compound has been achieved through various methods, highlighting its structural complexity and the innovative approaches required to produce it. Notable synthesis routes include:

- Starting Material : (-)-muricatacin

- Synthesis Method : A novel alpha-C-H hydroxyalkylation followed by alpha'-C-H oxidation has been employed to obtain this compound efficiently .

Table 2: Summary of Synthesis Methods for this compound

Análisis De Reacciones Químicas

Hydrolysis Reactions

Muconin undergoes hydrolysis under acidic or basic conditions, cleaving its tetrahydrofuran-terahydropyran (THF-THP) ring system. This reaction generates simpler compounds, including carboxylic acids and alcohols, depending on the reaction environment:

-

Acidic Hydrolysis : Protonation of ether oxygen weakens the C–O bonds, leading to ring opening and formation of diols or lactones.

-

Basic Hydrolysis : Deprotonation facilitates nucleophilic attack on electrophilic carbons, yielding fragmented products.

Reduction Reactions

The presence of unsaturated bonds in this compound’s γ-lactone moiety allows selective reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ reduces alkynes to alkenes or alkanes. For example, enyne intermediates in this compound’s synthesis are reduced to saturated chains .

-

Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces carbonyl groups in the THF-THP ring, stabilizing intermediates during synthesis.

Cross-Coupling Reactions

This compound’s synthesis employs palladium-catalyzed cross-coupling to assemble its complex structure:

-

Diastereoselective Oxypalladation : A key step involves coupling a THF-THP fragment with a γ-lactone unit using Pd(OAc)₂ and CuCl₂, achieving high stereocontrol (dr > 95:5) .

-

Suzuki-Miyaura Coupling : Used to attach aryl groups in early synthetic routes, though later methods favored oxypalladation for efficiency .

Oxidation and Epoxidation

-

Sharpless Asymmetric Epoxidation : Constructs stereospecific epoxides from allylic alcohols in this compound’s precursor molecules (e.g., compound 30 ) .

-

α'-C–H Oxidation : Converts tetrahydrofuran intermediates into THP rings via selective oxidation, as demonstrated in the total synthesis starting from (–)-muricatacin .

Structural and Reaction Data

Table 1: Key Reaction Conditions and Outcomes

Cytotoxic Activity and Mechanistic Insights

This compound’s bioactivity stems from reactions disrupting cellular processes:

-

Apoptosis Induction : Mitochondrial membrane depolarization via ROS generation, activating caspase-3/7 pathways.

-

Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs) at G1 phase, observed in pancreatic cancer cells (IC₅₀ = 0.12 μM) .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, limiting melt-based processing.

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 10).

Propiedades

Fórmula molecular |

C37H66O7 |

|---|---|

Peso molecular |

622.9 g/mol |

Nombre IUPAC |

(2S)-4-[(2R,10S)-2,10-dihydroxy-10-[(2S,6R)-6-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxan-2-yl]decyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-13-16-21-32(40)34-24-25-36(44-34)35-23-18-22-33(43-35)31(39)20-17-14-11-12-15-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33-,34+,35+,36+/m0/s1 |

Clave InChI |

AQGAHXFRKSQXSN-LTGLSHGVSA-N |

SMILES isomérico |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC[C@H](O2)[C@H](CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canónico |

CCCCCCCCCCCCC(C1CCC(O1)C2CCCC(O2)C(CCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Sinónimos |

muconin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.